BenchChemオンラインストアへようこそ!

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Lipophilicity Membrane permeability Drug-likeness

CAS 2092231-26-8 is a chirally differentiated imidazo[1,2-a]pyrazine building block with a reactive α-chloro carbonyl handle and a single undefined stereocenter. Unlike achiral ethanone (CAS 2090943-55-6) or β-chloro analogs (CAS 2092792-62-4), its 2-chloropropanoyl group provides enantioselective synthetic entry, superior membrane permeability (XLogP3 = 1.0 vs. 0.6 for ethanone analog, TPSA identical at 38.1 Ų), and reduced conformational flexibility (1 rotatable bond vs. 2 in the 3-chloropropanoyl isomer). This preorganized, lead-like scaffold is ideal for exploring stereochemically defined SAR in kinase programs (Aurora, SYK, CK2) and for functionalizable coelenterazine-type bioluminescent probe development.

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11 g/mol
CAS No. 2092231-26-8
Cat. No. B1481342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
CAS2092231-26-8
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl
InChIInChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-7(11)4-12-8(14)5-13/h4,6H,2-3,5H2,1H3
InChIKeyHYSUAZDUJRILRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092231-26-8): Procurement-Relevant Structural and Pharmacochemical Profile


2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092231-26-8) is a heterocyclic building block featuring a partially saturated imidazo[1,2-a]pyrazine core bearing a 3-chloro substituent and an N7-linked 2-chloropropanoyl side chain [1]. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a purine isostere and forming the basis of numerous kinase inhibitors (including SYK, Aurora kinase, and CK2 inhibitors) as well as coelenterazine-type bioluminescent probes [2][3]. This specific compound differentiates itself from its closest in-class analogs through its unique combination of a chiral 2-chloropropanoyl group, intermediate lipophilicity, and reduced conformational flexibility relative to the 3-chloropropanoyl isomer—parameters that directly impact downstream synthetic utility, physicochemical developability, and biological target engagement.

Why In-Class Imidazo[1,2-a]pyrazine Building Blocks Cannot Be Interchanged: The Case for 2-Chloropropanoyl-Substituted CAS 2092231-26-8


The imidazo[1,2-a]pyrazine scaffold is highly sensitive to substitution pattern, with even minor changes in the N7-acyl group producing substantial differences in lipophilicity, conformational flexibility, stereochemistry, and reactivity [1]. The 2-chloropropanoyl moiety in CAS 2092231-26-8 introduces a chiral center absent in the achiral ethanone (CAS 2090943-55-6) and 3-chloropropanoyl (CAS 2092792-62-4) analogs, enabling enantioselective downstream chemistry and differential molecular recognition by chiral biological targets [2]. Furthermore, the α-chloro carbonyl arrangement (chlorine geminal to the methyl group) creates an electrophilic reactivity profile distinct from the β-chloro isomer or the non-chlorinated propionyl analog, directly affecting nucleophilic substitution rates and cross-coupling outcomes [3]. Generic substitution without accounting for these quantifiable differences can lead to failed synthetic sequences, altered biological activity, or irreproducible results in both medicinal chemistry campaigns and bioluminescent probe development.

Quantitative Differentiation Evidence: 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one vs. Closest Analogs


Lipophilicity (XLogP3-AA) Advantage Over Ethanone and 3-Chloropropanoyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.0, significantly higher than the ethanone analog (XLogP3-AA = 0.6) and the 3-chloropropanoyl isomer (XLogP3-AA = 0.5), all values calculated by the same PubChem XLogP3 algorithm (version 3.0) [1]. This 0.4–0.5 log unit increase corresponds to an approximately 2.5–3.2× greater predicted octanol-water partition coefficient, placing the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules while remaining below the threshold associated with poor solubility and high metabolic clearance [2].

Lipophilicity Membrane permeability Drug-likeness

Chiral Handle for Enantioselective Synthesis: Undefined Stereocenter vs. Achiral Analogs

The target compound contains one undefined stereocenter at the 2-position of the 2-chloropropanoyl group (atom stereocenter count = 1), whereas both the ethanone analog (CAS 2090943-55-6) and the 3-chloropropanoyl isomer (CAS 2092792-62-4) possess zero defined atom stereocenters [1]. This chiral center arises from the branched 2-chloropropanoyl moiety (SMILES: CC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl), which is absent in the linear chloroacetyl (C(=O)CCl) and 3-chloropropanoyl (C(=O)CCCl) side chains [1]. In medicinal chemistry, chiral building blocks are essential for exploring stereospecific target interactions, as demonstrated by the Aurora kinase inhibitor SAR studies on related imidazo[1,2-a]pyrazines where substituent chirality modulated kinase selectivity [2].

Chiral building block Enantioselective synthesis Stereochemistry

Reduced Rotatable Bond Count vs. 3-Chloropropanoyl Isomer: Implications for Conformational Preorganization

The target compound has 1 rotatable bond versus 2 rotatable bonds for the 3-chloropropanoyl isomer (CAS 2092792-62-4), as computed by Cactvs 3.4.8.18 [1]. The single rotatable bond in the target compound corresponds to the carbonyl–N7 linkage, whereas the 3-chloropropanoyl isomer possesses an additional C–C rotatable bond in the ethylene spacer between the carbonyl and the terminal chlorine [1]. Rotatable bond count is a key determinant of conformational entropy: reduction by one rotatable bond is estimated to improve binding free energy by ~0.5–1.5 kcal/mol due to reduced entropic penalty upon target binding, assuming the bioactive conformation is accessible [2].

Conformational flexibility Ligand efficiency Rotatable bonds

α-Chloro Carbonyl Reactivity: Electrophilic Differentiation from β-Chloro and Non-Chlorinated Analogs

The target compound features an α-chloro carbonyl group (chlorine on the carbon alpha to the carbonyl), whereas the 3-chloropropanoyl isomer (CAS 2092792-62-4) contains a β-chloro carbonyl and the ethanone analog (CAS 2090943-55-6) bears a chloroacetyl group [1]. The 2-chloropropanoyl moiety (Cl–CH(CH₃)–C(=O)–) is expected to exhibit different SN2 reactivity compared to the chloroacetyl (Cl–CH₂–C(=O)–) and 3-chloropropanoyl (Cl–CH₂–CH₂–C(=O)–) groups due to steric hindrance from the α-methyl group and the altered electronics of secondary vs. primary alkyl chloride . In the broader imidazo[1,2-a]pyrazine literature, the choice of acylating agent directly impacts reaction yields and product selectivity in amide coupling and subsequent derivatizations [2]. Computed complexity (Cactvs) further distinguishes the compounds: target = 264, ethanone = 239, 3-chloropropanoyl = 252 [1].

Electrophilic reactivity Nucleophilic substitution Synthetic intermediate

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Solubility Optimization

The target compound (MW = 248.11 g/mol, 15 heavy atoms) occupies an intermediate position between the smaller ethanone analog (MW = 234.08 g/mol, 14 heavy atoms) and many larger imidazo[1,2-a]pyrazine kinase inhibitors (typical MW > 350 g/mol) [1][2]. This intermediate molecular weight places the compound within lead-like space (MW < 300) where solubility and permeability are typically more favorable than in drug-sized molecules, yet with sufficient complexity for meaningful structure-activity relationship exploration [3]. The topological polar surface area (TPSA) is identical across all three close analogs at 38.1 Ų, indicating that the added methyl group in the target compound increases lipophilicity without increasing polar surface area, a favorable combination for membrane permeation [1].

Physicochemical properties Lead-likeness Solubility

Best-Fit Research and Industrial Application Scenarios for 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092231-26-8)


Chiral Building Block for Enantioselective Kinase Inhibitor Synthesis

The single undefined stereocenter at the 2-position of the 2-chloropropanoyl group [1] makes this compound uniquely suited as a starting material for enantioselective synthesis of imidazo[1,2-a]pyrazine-based kinase inhibitors. As demonstrated in Aurora kinase SAR studies, stereochemistry at pendant substituents can dramatically modulate kinase selectivity profiles [2]. Researchers developing chiral analogs of entospletinib (SYK inhibitor) or other imidazo[1,2-a]pyrazine clinical candidates should prioritize this building block over achiral analogs (CAS 2090943-55-6 or CAS 2092792-62-4) to access stereochemically defined SAR space.

Fragment-Based Lead Discovery with Balanced Physicochemical Properties

The combination of MW = 248.11 g/mol, XLogP3 = 1.0, and TPSA = 38.1 Ų [1] positions this compound within the optimal lead-like chemical space. Medicinal chemistry teams performing fragment-based screening or lead optimization should select this building block over lower-lipophilicity analogs (ethanone analog XLogP3 = 0.6) when improved membrane permeability is desired without increasing molecular weight beyond the lead-like threshold [2]. The identical TPSA across analogs ensures that any permeability gain is driven by lipophilicity enhancement rather than polar surface area reduction, allowing cleaner SAR interpretation.

Synthetic Intermediate for Coelenterazine-Type Bioluminescent Probes

The imidazo[1,2-a]pyrazine scaffold forms the core of coelenterazine and its synthetic analogues used in luciferase-based bioluminescence assays [1]. The 2-chloropropanoyl group in this compound provides a versatile synthetic handle for further derivatization—the α-chloro carbonyl can undergo selective nucleophilic displacement or elimination reactions that are kinetically distinct from the β-chloro isomer [2]. Researchers developing novel luciferase substrates with tailored emission wavelengths or improved stability should consider this building block as a functionalizable intermediate that combines the privileged imidazo[1,2-a]pyrazine core with a reactivity-differentiated acyl chloride handle.

Conformationally Constrained Ligand Design with Entropic Advantage

With only 1 rotatable bond compared to 2 rotatable bonds in the 3-chloropropanoyl isomer [1], this compound is the preferred choice for projects requiring reduced conformational flexibility. The entropic benefit of reduced rotatable bond count (estimated ΔΔG ~0.5–1.5 kcal/mol) can translate into improved binding affinity and target selectivity [2]. Structure-based drug design teams targeting kinases or other ATP-binding proteins with rigid binding pockets should favor this building block over the more flexible 3-chloropropanoyl analog when preorganization of the acyl side chain is expected to enhance complementarity to the target binding site.

Quote Request

Request a Quote for 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.